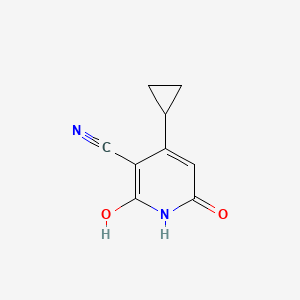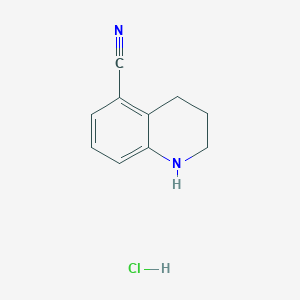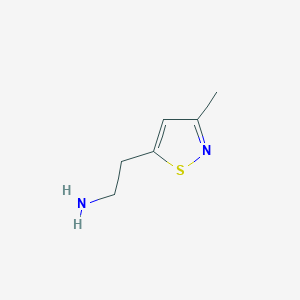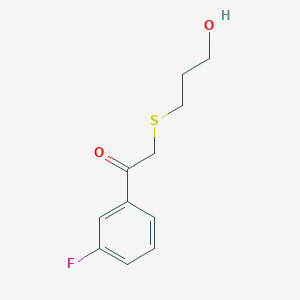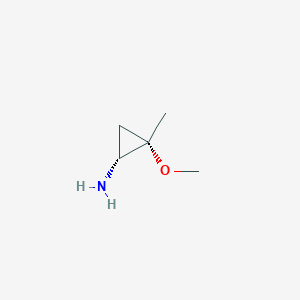
(1R,2S)-2-Methoxy-2-methylcyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a methoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of cheaper and more readily available catalysts can be explored to make the process more economically viable.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium cyanide, leading to the formation of azides or nitriles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium azide in dimethylformamide at elevated temperatures (50-80°C).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles.
Applications De Recherche Scientifique
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
rac-(1R,2S)-2-methoxycyclohexan-1-ol: A chiral molecule with similar structural features but a different ring size.
rac-(1R,2S)-2-cyanocyclopropylmethanesulfonyl fluoride: Another cyclopropane derivative with different substituents.
Uniqueness
rac-(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C5H11NO |
|---|---|
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
(1R,2S)-2-methoxy-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C5H11NO/c1-5(7-2)3-4(5)6/h4H,3,6H2,1-2H3/t4-,5+/m1/s1 |
Clé InChI |
MZLKQFANXXEWIS-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@]1(C[C@H]1N)OC |
SMILES canonique |
CC1(CC1N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
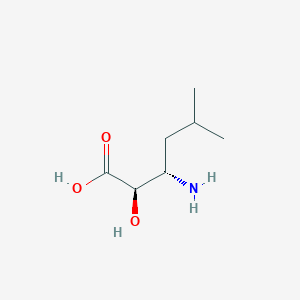
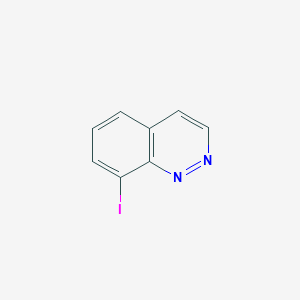
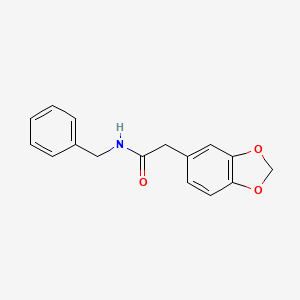
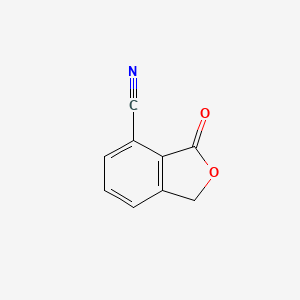

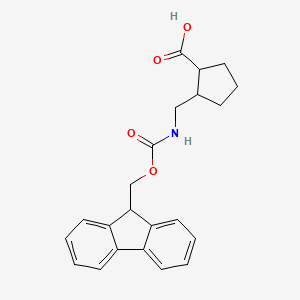
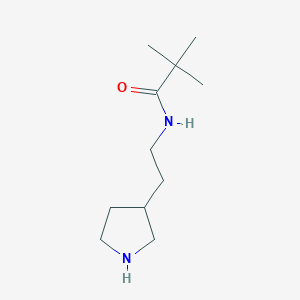
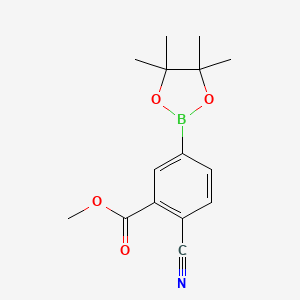
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
